7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the hydroxypropyl group: This step involves the reaction of the purine core with 2-hydroxy-3-(4-methylphenoxy)propyl bromide under basic conditions.
Methylation: The final step involves the methylation of the amino group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Purification steps: such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to:
Bind to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulate enzyme activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Alter gene expression: The compound may influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-11-5-7-13(8-6-11)27-10-12(24)9-23-14-15(20-17(23)19-2)21(3)18(26)22(4)16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUAPKJGAZFMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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